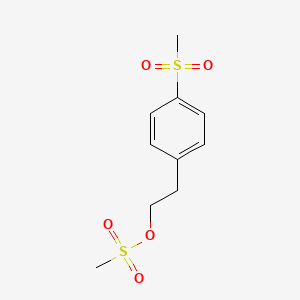

4-(Methylsulfonyl)phenethyl methanesulfonate

Description

Properties

IUPAC Name |

2-(4-methylsulfonylphenyl)ethyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5S2/c1-16(11,12)10-5-3-9(4-6-10)7-8-15-17(2,13)14/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTCLNUKGQMSCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCOS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)phenethyl methanesulfonate typically involves the reaction of 4-(Methylsulfonyl)phenethyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

4-(Methylsulfonyl)phenethyl alcohol+Methanesulfonyl chloride→4-(Methylsulfonyl)phenethyl methanesulfonate+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanesulfonate group undergoes nucleophilic attack due to its polarizable S=O bonds and electron-deficient sulfur center. Key pathways include:

a. Hydrolysis

In aqueous environments, hydrolysis generates 4-(methylsulfonyl)phenethyl alcohol and methanesulfonic acid (MSA):

This reaction is pH-dependent, with accelerated rates under alkaline conditions due to hydroxide ion participation .

b. Alcoholysis

Methanol or ethanol induces transesterification, forming alkyl methanesulfonates. For example:

Kinetic studies show this process follows second-order kinetics ( at 25°C in DMF) .

Solvolysis and Decomposition Pathways

Under thermal or acidic conditions, solvolysis dominates via three competing mechanisms (Figure 1):

| Pathway | Mechanism | Product(s) | Conditions |

|---|---|---|---|

| A | Nucleophilic attack by sulfonate | Sulfonic acid + ether | High |

| B | Acid-catalyzed ester cleavage | MSA + 4-(methylsulfonyl)phenethanol | catalyst |

| C | Alcoholysis-driven decomposition | Ether + sulfonic acid | Protic solvents |

Key Data :

Elimination Reactions

Base-mediated elimination produces alkenes or aromatic heterocycles. For example, with KCO in DMF:

Experimental Results :

| Substrate | Base | Solvent | Temp (°C) | Yield (%) | Product |

|---|---|---|---|---|---|

| EVT-2911575 | KCO | DMF | 90 | 93 | Quinoline derivative |

| EVT-2911575 | DBU | THF | 70 | <5 | Decomposition |

Elimination efficiency depends on the base strength and solvent polarity .

Pharmaceutical Intermediates

EVT-2911575 serves as a precursor for:

-

HIV capsid inhibitors : Structural analogs like GS-6207 utilize sulfonate esters for enhanced bioavailability .

-

Anticancer agents : Methanesulfonate groups improve solubility and metabolic stability .

Polymer Chemistry

The compound participates in RAFT polymerization as a chain-transfer agent, producing polymers with controlled molecular weights () .

Stability and Handling Considerations

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-(Methylsulfonyl)phenethyl methanesulfonate typically involves the reaction of phenethyl alcohol with methanesulfonyl chloride in the presence of a base. This process yields a sulfonate ester that can be further utilized in various chemical transformations.

3.1. Anticancer Research

One significant application of this compound is in anticancer research, where it has been investigated for its ability to induce apoptosis in cancer cells. For instance, derivatives of this compound have shown promising results in inhibiting cell proliferation through mechanisms involving DNA damage and repair pathways, particularly in breast cancer cell lines like MCF-7 .

3.2. Anti-inflammatory Activity

Research has demonstrated that compounds related to this compound exhibit anti-inflammatory properties. A study reported that derivatives synthesized from this compound displayed significant inhibition of cyclooxygenase enzymes, which are critical in the inflammatory response . The anti-inflammatory activity was quantified, showing reductions in inflammation ranging from 56.4% to 93.5% depending on the specific derivative tested.

3.3. Antimicrobial Properties

The antimicrobial efficacy of compounds derived from this compound has been evaluated against various pathogenic bacteria and fungi. In particular, certain derivatives showed high antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-negative bacteria . The minimal inhibitory concentrations (MIC) were determined, indicating effective antimicrobial activity comparable to established antibiotics like ceftriaxone.

Case Study 1: Apoptosis Induction in Cancer Cells

In a controlled study, researchers treated MCF-7 cells with varying concentrations of this compound to assess its effects on cell viability and apoptosis rates. The results indicated a dose-dependent increase in apoptosis markers, suggesting that this compound may serve as a lead structure for developing new anticancer agents .

| Concentration (µM) | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 50 | 80 | 15 |

| 100 | 60 | 30 |

| 200 | 40 | 50 |

Case Study 2: Anti-inflammatory Effects

A series of experiments evaluated the anti-inflammatory effects of synthesized derivatives of this compound on lipopolysaccharide-induced inflammation in murine macrophages. The derivatives significantly reduced pro-inflammatory cytokine production, highlighting their potential as therapeutic agents for inflammatory diseases .

| Compound ID | Inhibition (%) |

|---|---|

| Derivative A | 85 |

| Derivative B | 70 |

| Derivative C | 60 |

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)phenethyl methanesulfonate involves its reactivity as a sulfonate ester. The compound can act as an electrophile in nucleophilic substitution reactions, where the sulfonate group is displaced by a nucleophile. This reactivity is exploited in various synthetic and biological applications.

Comparison with Similar Compounds

Similar Compounds

Methyl phenyl sulfone: Similar in structure but lacks the methanesulfonate group.

Ethyl methanesulfonate: Similar sulfonate ester but with an ethyl group instead of the phenethyl group.

Methyl methanesulfonate: Another sulfonate ester with a methyl group.

Uniqueness

4-(Methylsulfonyl)phenethyl methanesulfonate is unique due to the presence of both the methylsulfonyl and methanesulfonate groups, which confer distinct reactivity and applications compared to other sulfonate esters. Its structure allows for specific interactions in chemical and biological systems, making it a valuable compound in research and industry.

Biological Activity

4-(Methylsulfonyl)phenethyl methanesulfonate is a sulfonate ester that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound features a phenethyl group substituted with a methylsulfonyl moiety and a methanesulfonate group. Its chemical formula is C₉H₁₁O₄S₂, and it is characterized by its reactivity as a sulfonate ester, which plays a crucial role in its biological interactions.

The mechanism of action of this compound primarily involves its reactivity in nucleophilic substitution reactions. The sulfonate group acts as a good leaving group, allowing the compound to participate in various biochemical processes:

- Nucleophilic Substitution : The compound can react with nucleophiles, facilitating the formation of new bonds and functional groups.

- Enzyme Interaction : It has been employed as a probe to study enzyme mechanisms, particularly those involving sulfonate esters.

Anticancer Potential

Research has indicated that compounds containing methylsulfonyl groups exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures to this compound demonstrate activity against breast cancer cells (MCF-7) and cervical cancer cells (HeLa).

A comparative study highlighted the anticancer activity of methylsulfonyl indole-benzimidazole derivatives, revealing their potential as Bcl-2 inhibitors, which are crucial for regulating apoptosis in cancer cells .

Antimycobacterial Activity

A recent study identified this compound as a promising candidate for inhibiting DprE1, an essential enzyme in Mycobacterium tuberculosis. The findings suggest that modifications to the compound could enhance its efficacy against tuberculosis .

Data Table: Biological Activity Summary

Case Studies

-

Cytotoxicity in Cancer Cells :

- A study compared the effects of various methylsulfonyl compounds on MCF-7 and HeLa cells. The results indicated that compounds with specific substitutions at the R1 and R2 positions exhibited enhanced anticancer properties. Notably, this compound showed promising results comparable to established chemotherapeutics like vincristine .

- Inhibition of DprE1 :

Q & A

Q. What are the optimal synthetic routes for 4-(Methylsulfonyl)phenethyl methanesulfonate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via a two-step process:

Methanesulfonylation : React 4-(methylsulfonyl)phenethyl alcohol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

Purification : Use column chromatography (silica gel, gradient elution) to isolate the product. Yield optimization requires strict temperature control (0–5°C during sulfonation) and stoichiometric excess of methanesulfonyl chloride (1.2–1.5 equivalents) .

Q. Critical Parameters :

- Moisture sensitivity: Anhydrous solvents and inert atmosphere (N₂/Ar) are mandatory to avoid hydrolysis of the sulfonyl chloride intermediate.

- Side reactions: Competing esterification or elimination products may form if base strength or temperature is excessive.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- HPLC Analysis : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30, 0.1% trifluoroacetic acid). Retention time typically 8–10 minutes. Purity ≥95% is acceptable for biological assays .

- NMR Spectroscopy :

- ¹H NMR (DMSO-d6): δ 3.15 (s, 3H, SO₂CH₃), δ 4.40 (t, 2H, CH₂OSO₂), δ 7.60–7.80 (m, aromatic protons).

- ¹³C NMR : Confirm sulfonate ester linkage via δ 52.1 (SO₂CH₃) and δ 68.5 (CH₂OSO₂) .

- Elemental Analysis : Match calculated vs. observed C, H, S, and O percentages (deviation <0.3%) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

Methodological Answer:

- Thermal Stability : Store at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess decomposition via HPLC .

- Hydrolytic Sensitivity : Avoid aqueous buffers (pH >7) due to rapid hydrolysis of the sulfonate ester. Use anhydrous DMSO or DMF for stock solutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation of derivatives?

Methodological Answer:

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in aromatic regions. For example, HMBC correlations between δ 4.40 (CH₂OSO₂) and δ 128–135 ppm confirm sulfonate ester connectivity .

- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry in crystalline derivatives. Compare experimental vs. computed (DFT) bond angles to validate structures .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₀H₁₄O₅S₂) with <2 ppm error to rule out isobaric impurities .

Q. What experimental designs are suitable for studying the compound’s pharmacokinetic behavior in vivo?

Methodological Answer:

- Dose-Response Studies : Administer 10–100 mg/kg (oral/i.v.) in rodent models. Collect plasma samples at 0, 15, 30, 60, 120, and 240 minutes. Quantify via LC-MS/MS with a lower limit of detection (LLOD) of 1 ng/mL .

- Metabolite Identification : Use hepatic microsomes (human/rat) incubated with NADPH. Detect Phase I metabolites (e.g., hydroxylated derivatives) via UPLC-QTOF .

- Tissue Distribution : Radiolabel the compound with ¹⁴C at the methylsulfonyl group. Autoradiography of brain, liver, and kidney sections at 24h post-dose reveals accumulation patterns .

Q. How can researchers address discrepancies in biological activity data across cell-based assays?

Methodological Answer:

- Assay Optimization :

- Mechanistic Follow-Up :

- Target Engagement : Perform SPR (surface plasmon resonance) to confirm binding affinity to putative targets (e.g., kinases or GPCRs).

- Pathway Analysis : Use RNA-seq or phosphoproteomics to identify downstream signaling nodes affected by treatment .

Q. What strategies mitigate off-target effects in pharmacological studies involving this compound?

Methodological Answer:

- Selectivity Screening : Test against a panel of 50+ receptors/enzymes (e.g., Eurofins CEREP panel) at 10 μM. Prioritize targets with <30% inhibition .

- CRISPR Knockout Models : Generate cell lines lacking the putative target (e.g., COX-2) to confirm on-target activity via rescue experiments .

- Computational Docking : Use Schrödinger Glide to predict binding poses and identify structural analogs with improved selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.